Bancroftinona

Descripción general

Descripción

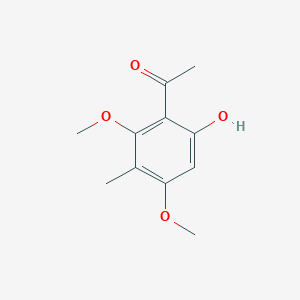

La Bancroftinona, también conocida como 1-(6-hidroxi-2,4-dimetoxi-3-metilfenil)etanona, es un compuesto orgánico con la fórmula molecular C11H14O4 y un peso molecular de 210.23 g/mol . Aparece como un sólido cristalino amarillo a naranja con un olor aromático . La this compound se utiliza principalmente como intermedio en la síntesis orgánica y como reactivo y catalizador en varias reacciones químicas .

Aplicaciones Científicas De Investigación

La Bancroftinona tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de la Bancroftinona implica su interacción con objetivos moleculares y vías específicos. La this compound muestra efectos inhibitorios significativos sobre la actividad de ciertas enzimas, como la ciclooxigenasa-2 (COX-2) . Al inhibir la COX-2, la this compound puede reducir la producción de mediadores proinflamatorios, ejerciendo así efectos antiinflamatorios . Además, sus propiedades antioxidantes contribuyen a su actividad biológica general .

Análisis Bioquímico

Biochemical Properties

Bancroftinone is an aromatic ketone that displays significant inhibitory effects on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2)

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It’s possible that Bancroftinone interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that Bancroftinone interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It’s possible that Bancroftinone has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Bancroftinona se puede sintetizar mediante la reacción de ácido benzoico y benzaldehído en condiciones alcalinas . La ruta sintética y las condiciones específicas pueden variar en función del rendimiento y la pureza deseados. La reacción general implica la condensación de ácido benzoico con benzaldehído en presencia de una base como el hidróxido de sodio, seguida de pasos de purificación para aislar el producto deseado .

Métodos de producción industrial: La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso puede incluir pasos adicionales para la purificación y el control de calidad para garantizar que el compuesto cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: La Bancroftinona se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Principales productos formados:

Comparación Con Compuestos Similares

La Bancroftinona pertenece a la clase de alquil-fenilcetonas y comparte similitudes con otros compuestos de esta clase. Algunos compuestos similares incluyen:

La singularidad de la this compound radica en su combinación específica de grupos funcionales, que confieren su reactividad química y actividades biológicas distintas .

Actividad Biológica

Bancroftinone, a natural compound belonging to the class of alkyl-phenylketones, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of bancroftinone, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

Bancroftinone is characterized by its unique chemical structure, which contributes to its biological activity. It is primarily known for its role in various biochemical pathways and interactions with cellular targets. The compound's molecular formula is C₁₄H₁₈O, and its structural properties enable it to engage in multiple biological processes.

Bancroftinone exhibits several mechanisms of action that underpin its biological activity:

- Anti-infection Activity : Bancroftinone has shown efficacy against various pathogens, including bacteria and viruses. Its ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents .

- Apoptosis Induction : Research indicates that bancroftinone can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property is particularly significant for cancer therapy .

- Cell Cycle Regulation : The compound has been observed to affect cell cycle progression, potentially leading to cell cycle arrest in specific cancer types, which can inhibit tumor growth .

- Inflammation Modulation : Bancroftinone also plays a role in modulating inflammatory responses, which may have implications for treating inflammatory diseases .

Biological Activities Overview

The following table summarizes the key biological activities associated with bancroftinone:

| Biological Activity | Description |

|---|---|

| Anti-infection | Effective against various bacterial and viral pathogens. |

| Apoptosis | Induces programmed cell death in cancer cells. |

| Cell Cycle Regulation | Influences cell cycle progression and can lead to tumor growth inhibition. |

| Inflammation Modulation | Modulates inflammatory pathways, potentially beneficial in treating inflammation. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of bancroftinone demonstrated its effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Lines

In vitro studies using various cancer cell lines (e.g., breast cancer, prostate cancer) revealed that bancroftinone induced apoptosis via mitochondrial pathways. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with bancroftinone, confirming its role as an apoptosis inducer .

Case Study 3: Inflammatory Response

Research investigating the anti-inflammatory effects of bancroftinone found that it reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in managing chronic inflammatory conditions .

Propiedades

IUPAC Name |

1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-6-9(14-3)5-8(13)10(7(2)12)11(6)15-4/h5,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTVTRPNMVUOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)C(=O)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317702 | |

| Record name | Bancroftinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bancroftinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14964-98-8 | |

| Record name | Bancroftinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14964-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bancroftinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bancroftinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 - 45 °C | |

| Record name | Bancroftinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.